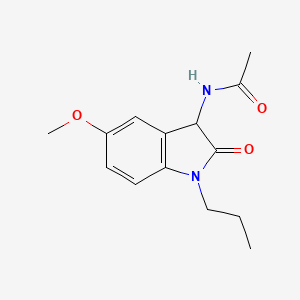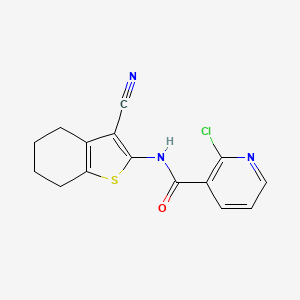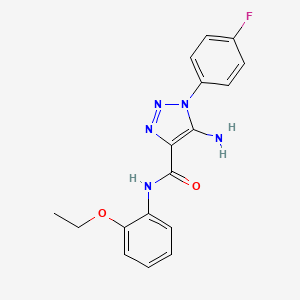![molecular formula C18H18BrFN2O2 B5595084 1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)
1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, commonly known as BPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that BPP acts on various neurotransmitters and receptors in the brain, including serotonin, dopamine, and GABA receptors. BPP has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. In addition, BPP has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. Studies have shown that BPP can increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in mood regulation. BPP has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders. In addition, BPP has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. BPP is relatively easy to synthesize and can be obtained in high yields. BPP is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also limitations to using BPP in lab experiments. BPP is not very water-soluble, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of BPP is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of BPP. One direction is to further investigate the potential therapeutic applications of BPP in the treatment of anxiety, depression, and neurodegenerative disorders. Another direction is to investigate the potential use of BPP in combination with other drugs for cancer therapy. In addition, future studies could focus on elucidating the exact mechanism of action of BPP and identifying potential drug targets for BPP.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 1-bromo-2-nitrobenzene with 4-fluoroaniline to form 1-(2-bromo-4-fluorophenyl)-2-nitrobenzene. This intermediate is then reduced using iron powder and acetic acid to obtain 1-(2-bromo-4-fluorophenyl)benzene. The final step involves the reaction of 1-(2-bromo-4-fluorophenyl)benzene with phenoxyacetyl chloride and piperazine to form 1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine.
Aplicaciones Científicas De Investigación
BPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. BPP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for treating anxiety and depression in humans. BPP has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that BPP can inhibit the aggregation of amyloid beta peptides and reduce oxidative stress, which are key factors in the development of these disorders. BPP has also been studied for its potential use in cancer treatment. Studies have shown that BPP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-16-3-1-2-4-17(16)24-13-18(23)22-11-9-21(10-12-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPKMDXARQAEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595010.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)
![N-(3-methylphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5595024.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)
![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)
![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)

![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)